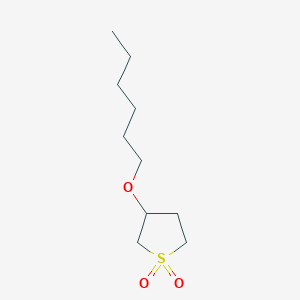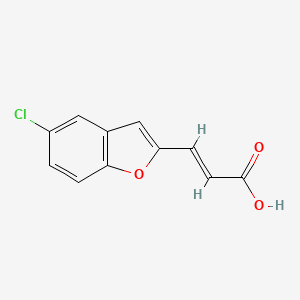![molecular formula C10H16N2O B12124998 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-](/img/structure/B12124998.png)
1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[222]octan-3-one,2-[(dimethylamino)methylene]- is a complex organic compound with significant interest in various scientific fields This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system
Vorbereitungsmethoden
The synthesis of 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- typically involves multiple steps. One common method includes the reaction of 1-Azabicyclo[2.2.2]octan-3-one with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with receptors in the central nervous system, modulating neurotransmitter activity and influencing physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- can be compared with other similar compounds, such as:
3-Quinuclidinone: Another bicyclic compound with a similar structure but different functional groups.
2-Azabicyclo[3.2.1]octane:
1-Azabicyclo[2.2.2]octane: A simpler analog without the dimethylamino group, used in various synthetic applications.
The uniqueness of 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
(2E)-2-(dimethylaminomethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C10H16N2O/c1-11(2)7-9-10(13)8-3-5-12(9)6-4-8/h7-8H,3-6H2,1-2H3/b9-7+ |
InChI-Schlüssel |
AKLPUEIEMQEPSH-VQHVLOKHSA-N |
Isomerische SMILES |
CN(C)/C=C/1\C(=O)C2CCN1CC2 |
Kanonische SMILES |
CN(C)C=C1C(=O)C2CCN1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124926.png)

![Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-](/img/structure/B12124945.png)



![3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124974.png)


![Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12124984.png)


![2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125002.png)
